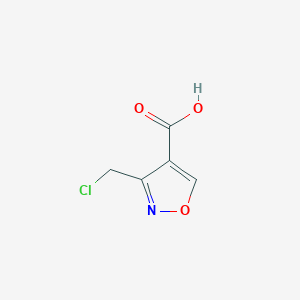
3-Ethynyl-2-fluoro-5-methylpyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Ethynyl-2-fluoro-5-methylpyridine is a chemical compound with the empirical formula C8H6FN . It has a molecular weight of 135.14 . The compound is typically in a solid form .
Molecular Structure Analysis
The InChI code for 3-Ethynyl-2-fluoro-5-methylpyridine is 1S/C8H6FN/c1-3-7-4-6(2)5-10-8(7)9/h1,4-5H,2H3 . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
3-Ethynyl-2-fluoro-5-methylpyridine is a solid at room temperature . It has a molecular weight of 135.14 .科学的研究の応用
Cognitive Enhancer Drug Synthesis :
- "Efficient pyridinylmethyl functionalization: synthesis of 10, 10-Bis[(2-fluoro-4-pyridinyl)methyl]-9(10H)-anthracenone (DMP 543), an acetylcholine release enhancing agent" by Pesti et al. (2000) discussed the synthesis of a cognition enhancer drug candidate using 2-fluoro-4-methylpyridine, a similar compound to 3-Ethynyl-2-fluoro-5-methylpyridine. This demonstrates its potential use in developing cognitive enhancers (Pesti et al., 2000).
Antibacterial Agents :
- "Pyridonecarboxylic acids as antibacterial agents. 4. Synthesis and antibacterial activity of 7-(3-amino-1-pyrrolidinyl)-1-ethyl-6-fluoro-1,4 -dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid and its analogues" by Egawa et al. (1984) explored the synthesis and antibacterial activities of compounds using 2-fluoro-5-pyridyl groups, indicating the potential of 3-Ethynyl-2-fluoro-5-methylpyridine in antibacterial research (Egawa et al., 1984).
Brain Receptor Imaging :
- "Synthesis and simple 18F-labeling of 3-fluoro-5-(2-(2-(fluoromethyl)thiazol-4-yl)ethynyl)benzonitrile as a high affinity radioligand for imaging monkey brain metabotropic glutamate subtype-5 receptors with positron emission tomography" by Siméon et al. (2007) involved the synthesis of analogs related to 3-Ethynyl-2-fluoro-5-methylpyridine for brain receptor imaging, showcasing its relevance in neuroscientific research (Siméon et al., 2007).
Electron Transport Inhibition in Herbicides :
- "Synthesis and herbicidal activity of 2-cyano-3-(2-fluoro-5-pyridyl)methylaminoacrylates" by Liu et al. (2005) discusses the creation of herbicides using a compound structurally related to 3-Ethynyl-2-fluoro-5-methylpyridine, highlighting its use in agricultural chemistry (Liu et al., 2005).
Nucleoside Analogue Development for DNA Labeling :
- "Isolation of Plant Nuclei at Defined Cell Cycle Stages Using EdU Labeling and Flow Cytometry" by Wear et al. (2016) utilized 5-Ethynyl-2'-deoxyuridine (EdU), a compound similar to 3-Ethynyl-2-fluoro-5-methylpyridine, for DNA labeling in plant research, indicating potential applications in genetics and molecular biology (Wear et al., 2016).
Safety and Hazards
作用機序
Mode of Action
It’s known that fluorinated pyridines have interesting and unusual physical, chemical, and biological properties owing to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring .
Pharmacokinetics
It’s known that the compound is a solid at room temperature . Its bioavailability, metabolism, and excretion would depend on various factors including its formulation, route of administration, and individual patient characteristics.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-Ethynyl-2-fluoro-5-methylpyridine. Factors such as pH, temperature, and the presence of other molecules can affect its stability and activity. Additionally, the compound’s interaction with its environment could be influenced by its formulation and the specific biological milieu in which it is present .
特性
IUPAC Name |
3-ethynyl-2-fluoro-5-methylpyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FN/c1-3-7-4-6(2)5-10-8(7)9/h1,4-5H,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKTATUVEYGBIOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)F)C#C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethynyl-2-fluoro-5-methylpyridine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-methyl-2-phenyl-7-(4-(2-phenylbutanoyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2804000.png)
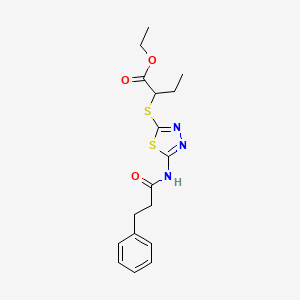
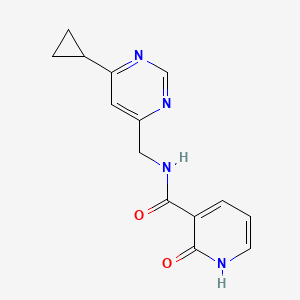

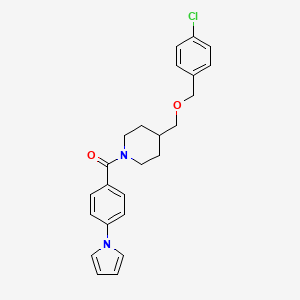
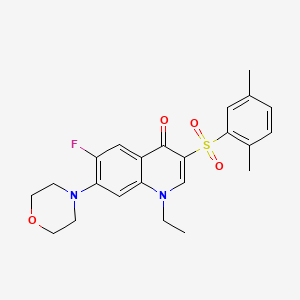
![6-[[4-(3-methylphenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2804013.png)
![N-[2-(1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]-2-chloroacetamide](/img/structure/B2804015.png)
![N-(3,4-dimethoxyphenethyl)-3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2804016.png)
![2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2804017.png)
![3-methoxy-N-{2-methyl-6H,7H,8H,9H-pyrazolo[1,5-a]quinazolin-7-yl}benzamide](/img/structure/B2804019.png)
![[3-(2-Chloro-6-fluorophenyl)-2-methyl-4-oxochromen-7-yl] 6-chloropyridine-3-carboxylate](/img/structure/B2804020.png)

